REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[C:6]([CH2:8][C:9]#[N:10])=O.C([O-])(=O)C.[Na+].Cl.[NH2:22][OH:23]>C(O)C>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([C:6]2[CH:8]=[C:9]([NH2:10])[O:23][N:22]=2)[CH:11]=[CH:12][CH:13]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)CC#N)C=CC1)(F)F
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with ether
|
Type
|
WASH
|
Details
|
The ether extracts were then washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The solid residue obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from an ethanol/water solution, m.p. 89°-90° C.
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)C1=NOC(=C1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |